molecular formula C21H20FNO4 B2794136 3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010905-73-3

3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2794136
M. Wt: 369.392
InChI Key: SUPOFWCUFPFYCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Researchers have successfully synthesized this compound through a multistep synthetic route. The process involves the combination of appropriate starting materials, followed by cyclization reactions to form the oxazinone ring. The fluorophenyl and methoxypropyl substituents play a crucial role in enhancing the compound’s biological activity .


Molecular Structure Analysis

The molecular structure of 3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one comprises a chromeno[8,7-e][1,3]oxazinone core with a 4-fluorophenyl group and a 3-methoxypropyl side chain. The fluorine atom contributes to the compound’s lipophilicity, affecting its pharmacokinetic properties. The oxazinone ring imparts rigidity to the structure, potentially influencing binding interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity profile includes potential nucleophilic substitutions, ring-opening reactions, and oxidative processes. Researchers have explored its behavior under various reaction conditions to understand its synthetic versatility and potential for derivatization .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial for drug development .

Scientific Research Applications

Novel Kinase Inhibitors

Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, demonstrating significant potential in cancer therapeutics. One such compound exhibited complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting the therapeutic potential of similar compounds in oncology (Schroeder et al., 2009).

Photochromic Oxazines

A series of photochromic [1,3]oxazines were synthesized to study their photochemical properties both in solution and within rigid polymer matrices. These compounds, characterized by fused heterocycles, exhibit unique photoresponsive behaviors, suggesting applications in materials science and photopharmacology (Deniz et al., 2009).

Cytochrome P-450 Association

Studies on [3H]GBR 12935 binding to human platelets have revealed an association with the cytochrome P-450 system, suggesting implications for understanding drug interactions and metabolism (Norlén & Allard, 1997).

Crystal Structure Analysis

The synthesis and crystal structure analysis of related compounds provide insights into molecular configurations, which are crucial for understanding reactivity and designing new materials with desired properties (Liang, 2009).

Antimicrobial and Anticancer Activities

Fused oxazine derivatives have been explored for their chemical and pharmacological activities, including antioxidant and anticancer properties. Such studies highlight the versatility of oxazine-based compounds in developing new therapeutic agents (Mahmoud et al., 2017).

Safety And Hazards

As with any novel compound, safety assessments are essential. Researchers must evaluate its toxicity, potential adverse effects, and metabolic pathways. Animal studies and in vitro assays are necessary to determine its safety profile .

Future Directions

  • Clinical Trials : If promising, proceed to clinical trials for potential therapeutic applications .

properties

IUPAC Name

3-(4-fluorophenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c1-25-10-2-9-23-11-17-19(27-13-23)8-7-16-20(24)18(12-26-21(16)17)14-3-5-15(22)6-4-14/h3-8,12H,2,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPOFWCUFPFYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

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